Etravirine D4

Description

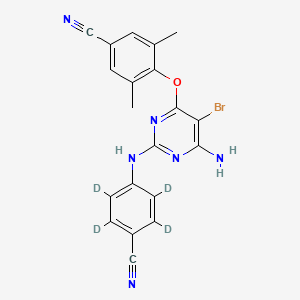

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl]amino]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3C)C#N)C)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Etravirine D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Etravirine D4, a deuterated isotopologue of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The incorporation of deuterium at specific positions can offer advantages in drug metabolism and pharmacokinetic studies. This document details a proposed synthetic pathway, experimental protocols, purification methods, and data presentation to aid researchers in the development and production of this compound.

Introduction to this compound

Etravirine is a potent NNRTI used in the treatment of HIV-1 infection.[1] this compound is a stable, isotopically labeled version of Etravirine where four hydrogen atoms on the 4-cyanophenyl ring are replaced with deuterium atoms. Its formal chemical name is 4-[[6-amino-5-bromo-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile. This specific labeling makes this compound an invaluable tool in pharmacokinetic studies, particularly as an internal standard for quantitative analysis by mass spectrometry.[2]

Synthesis of this compound

The synthesis of this compound follows the general synthetic strategies developed for Etravirine, with the key modification being the use of a deuterated starting material. The overall synthesis can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Key Deuterated Intermediate: 4-Amino-2,3,5,6-tetradeuteriobenzonitrile.

-

Stage 2: Construction of the this compound Molecule: Coupling of the deuterated intermediate with the pyrimidine core and the dimethylbenzonitrile moiety.

A proposed synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols: Synthesis

Materials:

-

4-Aminobenzonitrile

-

Deuterium oxide (D2O, 99.8 atom % D)

-

5% Platinum on activated carbon (Pt/C)

-

Hydrogen gas (H2)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a high-pressure autoclave, combine 4-aminobenzonitrile (1 equivalent), 5% Pt/C (10 mol %), and D2O (sufficient to dissolve/suspend the starting material).

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave with hydrogen gas (e.g., 10 atm).

-

Heat the reaction mixture to a high temperature (e.g., 180°C) with vigorous stirring for 24-48 hours.[3]

-

Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The isotopic purity of the resulting 4-amino-2,3,5,6-tetradeuteriobenzonitrile should be confirmed by mass spectrometry and ¹H NMR.

This stage adapts a high-yield synthesis of Etravirine.[4]

Step 2a: Synthesis of 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile

-

Dissolve 2,4,6-trichloropyrimidine (1 eq.) and 4-hydroxy-3,5-dimethylbenzonitrile (1 eq.) in 1,4-dioxane.

-

Add N,N-diisopropylethylamine (DIPEA) (2 eq.) to the solution.

-

Heat the reaction mixture at 70°C for 2 hours.

-

Cool the mixture to 10-15°C and add water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the product.

Step 2b: Synthesis of 4-[[6-Chloro-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile

-

Dissolve 4-[(2,6-dichloro-4-pyrimidinyl)oxy]-3,5-dimethylbenzonitrile (1 eq.) and 4-amino-2,3,5,6-tetradeuteriobenzonitrile (1 eq.) in N-methylpyrrolidone (NMP).

-

Cool the solution to 0°C and add potassium tert-butoxide (2 eq.) in portions.

-

Allow the reaction to warm to room temperature over 1-2 hours.

-

Pour the reaction mixture into chilled water to precipitate the product.

-

Filter the solid, wash with water, and dry.

Step 2c: Synthesis of 4-[[6-Amino-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile-d4

-

Combine 4-[[6-chloro-2-[(4-cyanophenyl-d4)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile (1 eq.), 25% aqueous ammonia, and N-methylpyrrolidone in a microwave reactor vessel.

-

Heat the mixture to 130°C for 15 minutes in the microwave reactor.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude intermediate.

Step 2d: Bromination to Yield this compound

-

Dissolve the product from Step 2c in dichloromethane (DCM) and cool to 0-5°C.

-

Slowly add a solution of bromine (1.1 eq.) in DCM.

-

Stir the reaction at 0-5°C for 4-5 hours.

-

Dilute with water and basify with 4 M NaOH solution to a pH of 9-10.

-

Add a sodium metabisulfite solution to quench any remaining bromine.

-

Filter the resulting solid, wash with water, and dry to obtain crude this compound.

Purification of this compound

Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. Recrystallization is a common and effective method for purifying Etravirine.

Caption: Purification workflow for this compound.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Acetone

-

Activated charcoal

-

Ethyl acetate (alternative solvent)

Procedure:

-

Dissolve the crude this compound in acetone by heating to 50-55°C.

-

Add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes to decolorize.

-

Perform a hot filtration through a celite pad to remove the charcoal and any insoluble impurities.

-

Wash the celite pad with a small amount of hot acetone.

-

Distill off a portion of the acetone under reduced pressure to concentrate the solution.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the purified this compound under vacuum at 55-60°C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| 2a | Pyrimidine ether formation | 2,4,6-Trichloropyrimidine, 4-Hydroxy-3,5-dimethylbenzonitrile, DIPEA | 1,4-Dioxane | 70 | 2 h | ~90-95 |

| 2b | Coupling with deuterated aniline | Intermediate from 2a, 4-Amino-2,3,5,6-tetradeuteriobenzonitrile, K-t-butoxide | NMP | 0 to RT | 1-2 h | ~85-90 |

| 2c | Ammonolysis | Intermediate from 2b, Aqueous Ammonia | NMP/1,4-Dioxane | 130 (MW) | 15 min | ~85 |

| 2d | Bromination | Intermediate from 2c, Bromine | DCM | 0-5 | 4-5 h | ~80 |

| Overall | ~50-60 |

Table 2: Purification and Final Product Specifications

| Parameter | Method | Specification |

| Purification | Recrystallization | - |

| Solvent | Acetone or Ethyl Acetate | - |

| Final Yield after Purification | - | >80% recovery |

| Chemical Purity | HPLC | >99.5% |

| Isotopic Purity (D4) | Mass Spectrometry | >98% |

| Appearance | Visual | White to off-white solid |

| Melting Point | Capillary Method | ~254-256 °C |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify any process-related impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated phenyl ring. ¹³C and ²H NMR can further confirm the positions of deuterium labeling.

By following this guide, researchers and drug development professionals can effectively synthesize and purify high-quality this compound for use in critical research applications.

References

Commercial Suppliers and Technical Guide for Etravirine D4 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of the Etravirine D4 reference standard. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this material for analytical and research purposes. This compound is the deuterated analogue of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1][2][3] The incorporation of four deuterium atoms creates a stable, isotopically labeled version of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][4]

Commercial Availability

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The following table summarizes a selection of these suppliers. Please note that catalog numbers and availability are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Noted Purity |

| MedchemExpress | Etravirine-d4 (TMC-125 d4) | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | 98.31% |

| GlpBio | This compound (TMC-125 D4) | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | >98.00% |

| Hexonsynth | Etravirine-d4 | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | Not Specified |

| Biosynth | This compound | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | Not Specified |

| Acanthus Research | Etravirine-D4 | Not Specified | C₂₀H₁₁D₄BrN₆O | 439.30 | Not Specified |

| BOC Sciences | Etravirine-[d4] | 1142095-93-9 | C₂₀H₁₁D₄BrN₆O | 439.30 | 98% |

Physicochemical Properties and Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is provided below.

| Property | Value | Source |

| Appearance | Off-white Solid | |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from light and moisture) | |

| Storage (As Supplied) | Store at -20°C. Shipped with blue ice. | |

| Shelf Life | 2 years from QC date on Certificate of Analysis when stored properly. |

Impurity Profiling

Ensuring the purity of a reference standard is critical for accurate quantitative analysis. Impurities in the this compound standard can potentially interfere with the analysis of the parent drug. While a specific Certificate of Analysis detailing the impurity profile of this compound from a commercial supplier is not publicly available, potential impurities can be inferred from the synthesis of the parent drug, Etravirine. Common impurities may include process-related substances and degradation products. Several suppliers offer a range of Etravirine-related impurities that can be used for method development and validation, such as Etravirine N-Oxide and 5-Desbromo Etravirine.

Experimental Protocols: Quantification of Etravirine using this compound as an Internal Standard

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Etravirine in biological matrices, such as plasma. The following is a representative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol adapted from published methodologies.

1. Preparation of Stock and Working Solutions:

-

This compound Stock Solution (Internal Standard): Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Etravirine Stock Solution (Analyte): Prepare a stock solution of Etravirine in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions of Etravirine by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards. A working solution of the internal standard is also prepared by appropriate dilution.

2. Sample Preparation (Plasma):

-

To a 100 µL aliquot of plasma sample, add the internal standard solution.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), followed by vortexing and centrifugation to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., XTerra MS-C18, 50 x 2.1 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 300 µL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection: The analytes are monitored using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for Etravirine and this compound are selected for quantification. For example, a precursor/product transition for Etravirine could be m/z 435.9 → 163.6.

-

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

The concentration of Etravirine in the unknown samples is then determined from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the quantification of Etravirine using this compound as an internal standard and the mechanism of action of the parent drug, Etravirine.

Caption: Experimental workflow for the quantification of Etravirine in plasma using this compound.

Caption: Mechanism of action of Etravirine as a non-nucleoside reverse transcriptase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Etravirine D4: A Comprehensive Technical Guide on Physicochemical Properties and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of antiviral therapeutics.

Introduction to Etravirine and the Role of Deuteration

Etravirine is a second-generation NNRTI approved for the treatment of HIV-1 infection, particularly in treatment-experienced patients with resistance to other NNRTIs. Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile.

This compound is a specifically labeled version of Etravirine where four hydrogen atoms on the phenyl ring attached to the pyrimidine core have been replaced with deuterium. This guide focuses on the specific physical and chemical characteristics of this deuterated molecule.

Physicochemical Properties of this compound

Quantitative data for several key physicochemical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties like melting point and pKa of the D4 variant are not extensively reported in publicly available literature. The provided data for Etravirine (non-deuterated) can serve as a close approximation, though minor differences due to deuteration are expected.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₁D₄BrN₆O | [3] |

| Molecular Weight | 439.30 g/mol | [4] |

| CAS Number | 1142095-93-9 | |

| Appearance | Solid, White to off-white powder |

Table 2: Physicochemical Properties of Etravirine (Non-deuterated) for Reference

| Property | Value | Reference |

| Melting Point | 265 °C (decomposes) | |

| pKa | Not explicitly found in searches. As a weakly basic compound, potentiometric titration would be a suitable method for determination. | |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO. | |

| LogP | 5.3 |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a pure substance is a characteristic physical property and a useful indicator of purity.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For a pure substance, this range should be narrow.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, it influences its solubility, absorption, and distribution.

Method: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., DMSO) and then diluted with water to a known concentration. The ionic strength of the solution is kept constant using a background electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability.

Method: Shake-Flask Method (for Thermodynamic Solubility)

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) or biorelevant media.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Mechanism of Action and Signaling Pathway

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity, thereby preventing the conversion of viral RNA into DNA.

Caption: Mechanism of HIV-1 replication inhibition by this compound.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a new drug candidate like this compound is crucial for a structured drug development process.

Caption: Experimental workflow for physicochemical characterization.

Conclusion

This compound represents a strategic modification of a potent antiretroviral agent. Understanding its fundamental physical and chemical properties is paramount for its development, formulation, and analytical characterization. While specific experimental data for the deuterated form is not extensively available, established methodologies can be readily applied to generate this crucial information. The provided technical guide serves as a foundational resource for researchers and scientists, outlining the key properties, experimental approaches, and the mechanistic basis of this compound's therapeutic action.

References

Etravirine D4: A Technical Guide

CAS Number: 1142095-93-9[1][2][3][4][5]

This technical guide provides an in-depth overview of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. Primarily utilized as an internal standard for the quantification of Etravirine in bioanalytical methods such as GC- or LC-mass spectrometry, this compound is essential for researchers, scientists, and drug development professionals working on HIV therapeutics. This document details the mechanism of action, metabolic pathways, pharmacokinetic properties, and resistance profile of Etravirine, the active counterpart of this compound.

Mechanism of Action

Etravirine is a second-generation NNRTI that specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine is a non-competitive inhibitor that binds to a hydrophobic pocket in the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the structure of the DNA polymerase active site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This action effectively halts the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

One of the key features of Etravirine is its high genetic barrier to resistance compared to first-generation NNRTIs. Its molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, enabling it to maintain activity against viral strains that have developed resistance to other NNRTIs through mutations like K103N and Y181C.

Metabolic Pathways

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes involved in its metabolism are CYP3A4, CYP2C9, and CYP2C19. The biotransformation of Etravirine involves oxidation, leading to the formation of various hydroxylated metabolites. These metabolites are subsequently conjugated with glucuronic acid (glucuronidation) before excretion. The major metabolites of etravirine are significantly less active against HIV-1 reverse transcriptase than the parent drug.

Pharmacokinetic Properties

The pharmacokinetic profile of Etravirine has been extensively studied in healthy volunteers and HIV-1 infected patients. The following tables summarize key pharmacokinetic parameters from various clinical studies.

Table 1: Single Dose Pharmacokinetic Parameters of Etravirine

| Parameter | Value | Reference |

| Tmax (hours) | 2.5 - 5 | |

| Half-life (hours) | 30 - 40 | |

| Protein Binding (%) | 99.9 |

Table 2: Steady-State Pharmacokinetic Parameters of Etravirine in HIV-Positive Adults (200 mg twice daily)

| Study | n | AUC0-12h (ng·h/mL) | Cmin (ng/mL) |

| DUET-1 & DUET-2 | 575 | 5506 (± 4710) | 393 (± 391) |

Table 3: Etravirine Pharmacokinetic Parameters in Different Dosing Regimens

| Trial | Etravirine Dose | AUC24h (ng·h/mL) | C0h (ng/mL) |

| SENSE | 400 mg QD | 12,447 (8,261–15,652) | 330 (188–472) |

| HIV 2032 | 400 mg QD | 10,412 (3,364–18,650) | 233 (58–480) |

| Monetra | 400 mg QD | Not done | 422 (264–655) |

| DUET | 200 mg BD | 9,044 (916–119,680) | 298 (2–4,852) |

Resistance Profile

A key advantage of Etravirine is its effectiveness against HIV-1 strains with mutations that confer resistance to first-generation NNRTIs. However, the accumulation of specific mutations can reduce its susceptibility. The impact of these mutations is often quantified as a "fold change" (FC) in the 50% effective concentration (EC50) compared to wild-type virus.

Table 4: Impact of NNRTI Resistance Mutations on Etravirine Susceptibility

| Mutation(s) | Fold Change in Etravirine Susceptibility | Reference |

| Y181C in combination with at least one other RAM | 12.6 | |

| K101P + E138A/G/Q + K103N/S/T + V179I | 380 - 1400 | |

| K101P + (K103S +/- V179I) | 12 - 130 |

Experimental Protocols

In Vitro Reverse Transcriptase Inhibition Assay

A common method to determine the inhibitory activity of compounds like Etravirine is a cell-free enzymatic assay.

Objective: To measure the 50% inhibitory concentration (IC50) of Etravirine against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Etravirine stock solution (in DMSO)

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of Etravirine in the reaction buffer.

-

Reaction Setup: In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Initiation of Reaction: Add the recombinant HIV-1 RT enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

-

Measurement: Precipitate the newly synthesized DNA, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the log of the Etravirine concentration to determine the IC50 value.

DUET-1 and DUET-2 Clinical Trials

The DUET (DUrable Efficacy of TMC125) trials were pivotal Phase III studies that evaluated the efficacy and safety of Etravirine in treatment-experienced HIV-1-infected adults.

Study Design:

-

Type: Two randomized, double-blind, placebo-controlled trials.

-

Population: Treatment-experienced adult patients with HIV-1 RNA >5000 copies/mL, at least one NNRTI resistance-associated mutation, and at least three primary protease inhibitor mutations.

-

Intervention: Patients were randomized to receive either Etravirine (200 mg twice daily) or a placebo, in combination with a background regimen that included darunavir/ritonavir and at least two other investigator-selected antiretrovirals (NRTIs ± enfuvirtide).

-

Primary Endpoint: The proportion of patients with a confirmed viral load below 50 copies/mL at week 24.

Key Findings:

-

At week 24, a significantly higher proportion of patients in the Etravirine group achieved a viral load of less than 50 copies/mL compared to the placebo group in both DUET-1 (56% vs. 39%) and DUET-2 (62% vs. 44%).

-

At week 96, the virological response was durable, with 57% of patients in the Etravirine group maintaining a viral load <50 copies/mL compared to 36% in the placebo group.

-

The most common adverse event associated with Etravirine was a mild to moderate rash.

References

- 1. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 2. Pharmacokinetics of etravirine with once-daily and twice-daily dosing | HIV i-Base [i-base.info]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. Understanding etravirine susceptibility: new weighted genotype score and phenotypic cut-offs | HIV i-Base [i-base.info]

Technical Guide: Etravirine D4 - Properties and Application in Quantitative Analysis

This technical guide provides an in-depth overview of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular properties, its application as an internal standard in quantitative analysis, and the mechanism of action of its parent compound.

Core Properties of this compound

This compound is a stable isotope-labeled version of Etravirine, which is used in the treatment of HIV-1 infection. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Etravirine in biological matrices.

| Property | Value | References |

| Chemical Formula | C₂₀H₁₁D₄BrN₆O | [1][2][3][4][5] |

| Molecular Weight | 439.30 g/mol | |

| CAS Number | 1142095-93-9 | |

| Synonyms | TMC-125 D4 |

Mechanism of Action of Etravirine

Etravirine is a second-generation NNRTI that targets the reverse transcriptase enzyme of HIV-1. Unlike first-generation NNRTIs, Etravirine exhibits a high genetic barrier to resistance. This is attributed to its molecular flexibility, which allows it to bind to the hydrophobic pocket of the reverse transcriptase enzyme in multiple conformations. This adaptability enables Etravirine to maintain its inhibitory activity even when mutations are present that would typically confer resistance to other NNRTIs. The binding of Etravirine to the reverse transcriptase enzyme is non-competitive, inducing a conformational change that disrupts the enzyme's catalytic site and blocks the conversion of viral RNA into DNA, thus halting the viral replication process.

Figure 1: Mechanism of Etravirine in inhibiting HIV-1 reverse transcription.

Experimental Protocol: Quantification of Etravirine using this compound by LC-MS/MS

The following protocol is a representative method for the quantification of Etravirine in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established principles for the bioanalysis of antiretroviral drugs.

Materials and Reagents

-

Etravirine reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Human plasma (drug-free)

-

Deionized water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Etravirine and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of Etravirine working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to achieve concentrations for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution with methanol to a final concentration (e.g., 50 ng/mL).

Sample Preparation

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of (A) 2 mM ammonium acetate in water with 0.1% formic acid and (B) 0.1% formic acid in methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Etravirine and this compound. For example, for Etravirine, a potential transition is m/z 435.9 → 163.6. The transition for this compound would be approximately m/z 439.9 → 167.6 (subject to optimization).

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Etravirine to this compound against the nominal concentration of the calibration standards. The concentration of Etravirine in the unknown samples is then determined from this curve.

Figure 2: Experimental workflow for Etravirine quantification using this compound.

References

- 1. Etravirine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 3. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etravirine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Solubility Profile of Etravirine D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Etravirine D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. Understanding the solubility of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visualizations to illustrate key processes.

Executive Summary

Solubility Data

The following tables summarize the available solubility data for both this compound and its parent compound, Etravirine.

This compound Solubility

Quantitative solubility data for this compound is limited. The following table presents the currently available information.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 250 mg/mL[1][2] |

Note: The solubility in DMSO may require ultrasonication to achieve full dissolution.

Etravirine (Parent Compound) Solubility

The solubility of the non-deuterated Etravirine has been more extensively characterized and is presented below. This data serves as a valuable reference for predicting the solubility behavior of this compound.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 mg/mL[3], 2 mg/mL |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL[3] |

| Tetrahydrofuran (THF) | Not Specified | Freely Soluble, Readily Soluble |

| Dimethylacetamide (DMA) | Not Specified | Readily Soluble |

| Ethanol | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Slightly Soluble (with heat and sonication) |

| Polyethylene Glycol 400 (PEG 400) | Not Specified | Soluble |

| 1:3 DMF:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL |

| Aqueous Media (pH 1.2 to 6.8) | Not Specified | Practically Insoluble |

Qualitative Solubility of Etravirine:

-

Soluble in: some organic solvents.

-

Sparingly soluble in: aqueous buffers.

-

Practically insoluble in: water over a wide pH range.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The most common and reliable method for determining the equilibrium solubility of a sparingly soluble compound is the shake-flask method .

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Compound of interest (e.g., this compound)

-

Solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be visually present to ensure saturation.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter to obtain a clear, saturated solution.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or µg/mL, at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Mechanism of Action of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV.

References

Stability and Storage of Etravirine D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Etravirine D4. The information is compiled to assist researchers in ensuring the integrity of the compound throughout its lifecycle in a laboratory setting. While specific stability data for the deuterated analog, this compound, is limited in publicly available literature, the stability profile of its parent compound, Etravirine, serves as a robust surrogate. The chemical similarity between the two molecules suggests that their stability characteristics will be nearly identical under various stress conditions.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and purity of this compound. The following conditions are recommended for both solid compound and stock solutions.

| Form | Storage Temperature | Duration | Notes |

| Solid | -20°C | ≥ 4 years | For long-term storage. |

| Room Temperature | Short-term only | Keep in a tightly sealed container, protected from moisture.[1][2] | |

| Stock Solution | -80°C | Up to 6 months | Sealed storage, away from moisture and light.[3][4] |

| -20°C | Up to 1 month | Sealed storage, away from moisture and light.[3] |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes the stress conditions applied to Etravirine in published studies, which can be adapted for this compound. Significant degradation has been observed primarily under basic hydrolysis conditions.

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | Varies (e.g., 0.1N HCl at 80°C for 24h) | Generally stable, with minimal degradation observed. |

| Base Hydrolysis | Varies (e.g., 0.1N NaOH at 80°C for 24h) | Significant degradation observed, with the formation of a major degradant. |

| Oxidative | Varies (e.g., 3-30% H₂O₂ at RT for 24h) | Generally stable, with minimal degradation observed. |

| Thermal | 105°C for 24 hours | Stable. |

| Photolytic | UV light (254 nm) and visible light (1.2 million lux hours) | Stable. |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The conditions should be optimized to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage or handling.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Incubate the mixture at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Store the solution at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C in a hot air oven for 24 hours.

-

After exposure, allow the sample to cool and prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the exposed and control samples.

-

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. The following is a general HPLC method adapted from published literature on Etravirine.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 271 nm or 303 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 27°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

The following diagrams illustrate the workflow for a forced degradation study and the known degradation pathway of Etravirine under basic conditions.

Caption: Workflow for a forced degradation study of this compound.

Caption: Degradation of this compound under basic hydrolysis.

References

Etravirine's Mechanism of Action: An In-depth Technical Guide for Researchers

A comprehensive overview of the molecular interactions, resistance profiles, and experimental evaluation of the second-generation NNRTI, Etravirine.

Executive Summary

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1][2] Its unique mechanism of action is attributed to its remarkable molecular flexibility, allowing it to bind to the HIV-1 reverse transcriptase (RT) enzyme in multiple conformations.[2][3] This adaptability enables Etravirine to maintain its inhibitory activity against viral strains harboring mutations that confer resistance to other NNRTIs. This guide provides a detailed technical examination of Etravirine's mechanism of action, including its binding interactions with the RT enzyme, the structural basis of its high genetic barrier to resistance, and the experimental protocols used to characterize its activity.

Molecular Mechanism of Action

Etravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), Etravirine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic, allosteric pocket located in the p66 subunit of the RT heterodimer, approximately 10 Å from the catalytic site. This binding event induces a conformational change in the enzyme, distorting the structure of the active site and thereby inhibiting the conversion of viral RNA into DNA.

A key feature of Etravirine's mechanism is its inherent molecular flexibility. The diarylpyrimidine (DAPY) structure of Etravirine allows for torsional freedom, enabling the molecule to adopt various conformations. This "wiggling" and "jiggling" capacity allows it to fit within the NNRTI binding pocket even when mutations have altered its shape, a characteristic that underpins its effectiveness against many NNRTI-resistant viral strains.

Binding Interactions with HIV-1 Reverse Transcriptase

Crystallographic studies of the Etravirine-RT complex have revealed the specific amino acid residues that form the NNRTI binding pocket and interact with the drug. These interactions are predominantly hydrophobic, with some key hydrogen bonds contributing to the stability of the complex. The binding pocket is primarily formed by residues from the p66 subunit, including L100, K101, K103, V106, V179, Y181, Y188, G190, F227, W229, and L234, as well as E138 from the p51 subunit.

The central pyrimidine ring of Etravirine is positioned between amino acid residues, while the two "wings" of the molecule extend into hydrophobic subpockets. The aminobenzonitrile wing forms interactions, and the dimethylbenzonitrile wing occupies another part of the pocket. Hydrogen bonds are typically formed with the backbone of residues such as K101.

Quantitative Analysis of Etravirine's Potency

The inhibitory activity of Etravirine is quantified by its 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.

| HIV-1 Strain | EC₅₀ (nM) | Fold Change in EC₅₀ | Reference |

| Wild-Type | 0.9 - 5.5 | 1 | |

| K103N | - | No significant change | |

| Y181C | - | - | |

| L100I + K103N | - | ~10 | |

| V90I, A98G, L100I, K101E/P, V106I, V179D/F, Y181C/I/V, G190A/S (≥3 mutations) | - | Significantly reduced response |

Note: Specific EC₅₀ values for mutant strains are often presented as fold changes relative to the wild-type strain. A comprehensive list of all mutations and their specific fold changes is extensive and can be found in specialized HIV drug resistance databases.

Resistance Profile

A significant advantage of Etravirine is its high genetic barrier to resistance. Unlike first-generation NNRTIs, where a single point mutation can lead to high-level resistance, multiple mutations are typically required to significantly reduce Etravirine's efficacy.

Key resistance-associated mutations (RAMs) for Etravirine include V90I, A98G, L100I, K101E/P/H, V106I, E138A, V179D/F/T, Y181C/I/V, G190A/S, and M230L. The presence of three or more of these mutations is generally associated with a reduced virologic response to Etravirine. A weighted scoring system has been developed to predict the clinical response to Etravirine based on the specific combination of RAMs present in a patient's viral strain.

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT. The incorporation of a radiolabeled or colorimetrically labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer is quantified in the presence and absence of the inhibitor.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Template-primer: e.g., poly(rA)-oligo(dT)

-

Radiolabeled dNTP: e.g., [³H]-dTTP

-

Reaction buffer: Tris-HCl buffer (pH 7.8-8.0), KCl, MgCl₂, DTT, BSA

-

Test compound (Etravirine) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Assay Procedure:

-

Prepare serial dilutions of Etravirine in DMSO.

-

In a microtiter plate, combine the reaction buffer, template-primer, and the diluted Etravirine or DMSO (for control wells).

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitated DNA is collected on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Etravirine concentration and determine the IC₅₀ value.

-

Crystallization of the Etravirine-RT Complex

Principle: X-ray crystallography is used to determine the three-dimensional structure of the Etravirine-RT complex at atomic resolution. This involves growing high-quality crystals of the complex and then analyzing the diffraction pattern of X-rays passed through the crystal.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express the p66 and p51 subunits of HIV-1 RT, often using an E. coli expression system.

-

Purify the individual subunits using affinity and ion-exchange chromatography.

-

Reconstitute the p66/p51 heterodimer.

-

-

Complex Formation:

-

Incubate the purified RT heterodimer with a molar excess of Etravirine (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding pocket.

-

-

Crystallization:

-

Use the hanging-drop or sitting-drop vapor diffusion method.

-

Mix the Etravirine-RT complex solution with a crystallization solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., MES or Tris-HCl), and salts (e.g., NaCl, MgCl₂).

-

Equilibrate the drop against a reservoir of the crystallization solution.

-

Crystals typically form over several days to weeks at a constant temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.

-

Visualizations

Caption: Mechanism of Etravirine action on HIV-1 reverse transcriptase.

Caption: Experimental workflow for HIV-1 RT enzyme inhibition assay.

Caption: Logical relationship of Etravirine resistance development.

References

An In-depth Technical Guide to the Core Differences Between Etravirine and Etravirine D4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Etravirine and its deuterated analog, Etravirine D4. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. This compound is a stable, isotopically labeled version of Etravirine, primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of Etravirine in biological matrices. This document will delve into their structural differences, known physicochemical properties, and pharmacodynamic and pharmacokinetic characteristics. While direct comparative studies on the biological activity and metabolic stability of this compound are not extensively published, this guide will present the known data for both compounds and provide detailed experimental protocols for how such comparative analyses would be conducted.

Introduction

Etravirine (brand name Intelence) is a potent NNRTI with a high genetic barrier to resistance, making it a valuable component of combination antiretroviral therapy for treatment-experienced HIV-1 patients.[1][2] Its flexible diarylpyrimidine (DAPY) structure allows it to bind to the HIV-1 reverse transcriptase enzyme in multiple conformations, maintaining its inhibitory activity even against viral strains with mutations that confer resistance to first-generation NNRTIs.[2][3]

This compound is a deuterated form of Etravirine, where four hydrogen atoms on the benzonitrile ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass, which is readily distinguishable from the parent compound by mass spectrometry.[4] This property makes this compound an ideal internal standard for quantitative bioanalytical methods, as it behaves similarly to Etravirine during sample preparation and chromatographic separation, but can be independently detected.

This guide will explore the fundamental differences and similarities between these two molecules, providing a valuable resource for researchers in drug metabolism, pharmacokinetics, and virology.

Chemical and Physical Properties

The primary difference between Etravirine and this compound lies in their isotopic composition. This seemingly minor change has a measurable impact on their molecular weight and is the basis for the utility of this compound in analytical applications.

| Property | Etravirine | This compound |

| Chemical Formula | C₂₀H₁₅BrN₆O | C₂₀H₁₁D₄BrN₆O |

| Molecular Weight | 435.28 g/mol | 439.30 g/mol |

| IUPAC Name | 4-({6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile | 4-{[6-amino-5-bromo-2-({4-cyanophenyl-2,3,5,6-d4}amino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile |

| CAS Number | 269055-15-4 | 1142095-93-9 |

Pharmacodynamics: Mechanism of Action

Etravirine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, distorting the polymerase active site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activity. This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Due to its primary use as an internal standard, the pharmacodynamic properties of this compound, such as its binding affinity to reverse transcriptase and its antiviral potency (IC₅₀/EC₅₀), have not been extensively reported in the literature. However, for an internal standard to be effective, its chemical and biological behavior should closely mimic that of the analyte. Therefore, it is presumed that the deuteration in this compound does not significantly alter its interaction with the HIV-1 reverse transcriptase enzyme.

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase

Pharmacokinetics: Metabolism and the Deuterium Isotope Effect

Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4, CYP2C9, and CYP2C19. The major metabolic pathway involves oxidation of the dimethylbenzonitrile moiety.

The replacement of hydrogen with deuterium in this compound can lead to a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. This can result in a slower rate of metabolism for deuterated compounds at the site of deuteration. Consequently, this compound may exhibit a longer half-life and altered metabolite profile compared to Etravirine. However, specific studies quantifying these differences for this compound have not been found in the reviewed literature.

| Pharmacokinetic Parameter | Etravirine | This compound |

| Metabolism | Primarily hepatic via CYP3A4, CYP2C9, CYP2C19 | Presumed to be similar, but potentially slower due to the kinetic isotope effect. |

| Half-life | Approximately 30-40 hours | Not reported, but potentially longer than Etravirine. |

| Primary Use | Antiretroviral therapeutic agent | Internal standard for LC-MS/MS analysis |

Logical Relationship: The Deuterium Isotope Effect on Metabolism

Experimental Protocols

While direct comparative experimental data is lacking, the following protocols describe how the pharmacodynamic and pharmacokinetic differences between Etravirine and this compound would be assessed.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is designed to determine and compare the 50% inhibitory concentration (IC₅₀) of Etravirine and this compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA) template and Oligo(dT) primer

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

Etravirine and this compound stock solutions (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Etravirine and this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, poly(rA) template, and oligo(dT) primer.

-

Add the diluted compounds (Etravirine, this compound, or DMSO as a control) to the respective wells.

-

Initiate the reaction by adding recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Add [³H]-dTTP to each well and incubate for an additional hour to allow for incorporation into the newly synthesized DNA strand.

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Harvest the precipitated DNA onto filter mats using a cell harvester.

-

Wash the filter mats with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro RT Inhibition Assay

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is designed to compare the rate of metabolism of Etravirine and this compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Etravirine and this compound stock solutions (in DMSO)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and HLMs.

-

Pre-warm the reaction mixture to 37°C.

-

Add Etravirine or this compound to the reaction mixture to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (Etravirine or this compound).

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression line.

Experimental Workflow: In Vitro Metabolic Stability Assay

Conclusion

Etravirine and this compound are chemically similar molecules with a key isotopic difference that defines their primary applications. Etravirine is a clinically important antiretroviral drug, while this compound serves as an indispensable tool in the bioanalysis of the parent compound. Although direct comparative data on the pharmacodynamics and pharmacokinetics of this compound are scarce, the principles of the kinetic isotope effect suggest potential differences in its metabolic profile. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which would be of significant interest to the fields of drug metabolism and infectious disease research. Further investigation into the biological properties of deuterated drug analogs may unveil novel therapeutic opportunities.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etravirine: a second-generation NNRTI for treatment-experienced adults with resistant HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The deuterium switch: A technical guide to the applications of deuterated compounds in drug metabolism studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic use of deuterium-labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with its stable, heavier isotope, deuterium, offers a powerful tool to modulate the metabolic fate of drug candidates, leading to improved therapeutic profiles. This document delves into the core principles, experimental methodologies, and practical applications of this "deuterium switch," offering insights for researchers and professionals in the field of drug development.[1][][3][4]

The Kinetic Isotope Effect: The Scientific Foundation

The fundamental principle behind the utility of deuterated compounds in drug metabolism is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step in a metabolic transformation. This phenomenon is particularly relevant in drug metabolism, which is often catalyzed by cytochrome P450 (P450, CYP) enzymes that mediate the oxidation of C-H bonds.

The magnitude of the KIE can significantly influence a drug's pharmacokinetic profile. By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, referred to as "metabolic soft spots," the rate of metabolic clearance can be reduced. This can lead to several desirable outcomes:

-

Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the body, potentially allowing for less frequent dosing.

-

Reduced formation of toxic metabolites: By slowing down a specific metabolic pathway, the formation of harmful metabolites can be minimized.

-

Improved safety and tolerability: A more predictable metabolic profile can lead to a better safety and tolerability profile.

It is crucial to note that the effects of deuteration are not always predictable and depend on the specific drug, the position of deuteration, and the enzymes involved in its metabolism.

Strategic Applications in Drug Development

The application of deuterated compounds in drug discovery and development is multifaceted, ranging from improving therapeutic candidates to serving as indispensable analytical tools.

Enhancing Pharmacokinetic Profiles

The primary therapeutic application of deuteration is to improve a drug's pharmacokinetic properties. By retarding metabolic clearance, deuteration can lead to a more favorable exposure profile.

A landmark example is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval. It is a deuterated version of tetrabenazine, used for the treatment of chorea associated with Huntington's disease. Deuteration of the two methoxy groups in tetrabenazine significantly slows its metabolism, leading to a longer half-life and reduced peak concentrations of its active metabolites, which in turn improves its tolerability.

The following diagram illustrates the conceptual impact of deuteration on a drug's pharmacokinetic profile.

Figure 1: Impact of deuteration on drug metabolism and pharmacokinetics.

Metabolic Switching

In some cases, deuteration at a primary metabolic site can redirect the metabolism of a drug towards alternative pathways, a phenomenon known as metabolic switching . This can be advantageous if the alternative pathways lead to the formation of more desirable or less toxic metabolites. However, metabolic switching can also be unpredictable and may sometimes lead to the formation of new, unexpected metabolites that require further characterization.

The following diagram illustrates the concept of metabolic switching.

References

Methodological & Application

Application Note: High-Throughput Quantification of Etravirine in Human Plasma using Etravirine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Etravirine in human plasma. Etravirine-d4, a stable isotope-labeled analog, is employed as the internal standard to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications where reliable quantification of Etravirine is required.

Introduction

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as Etravirine-d4, is the preferred approach for quantitative LC-MS/MS assays.[5] A deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantification of Etravirine in human plasma using Etravirine-d4 as the internal standard.

Principle of the Internal Standard Method

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis. The SIL-IS, in this case Etravirine-d4, is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Since the SIL-IS has nearly identical physicochemical properties to the analyte (Etravirine), it experiences similar extraction recovery and ionization response in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, any variability introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.

Caption: Workflow for bioanalytical sample analysis using an internal standard.

Experimental Protocols

Materials and Reagents

-

Etravirine reference standard

-

Etravirine-d4 internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatograph: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Solutions

-

Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Etravirine in methanol.

-

Etravirine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Etravirine-d4 in methanol.

-

Etravirine Working Solutions: Prepare a series of working solutions by serially diluting the Etravirine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the Etravirine-d4 stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

Spike with the appropriate Etravirine working solution for calibrators and QCs. For unknown samples, add 50:50 methanol/water.

-

Add 25 µL of the IS working solution (100 ng/mL Etravirine-d4) to all tubes.

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | As required for optimal separation |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Etravirine) | m/z 435.9 → 163.6 |

| MRM Transition (Etravirine-d4) | m/z 439.9 → 167.6 (projected) |

| Source Temperature | 420 °C |

| Ion Spray Voltage | 5500 V |

Note: MS parameters such as declustering potential and collision energy should be optimized for the specific instrument used.

Method Validation Summary

The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays for Etravirine.

Table 1: Calibration Curve

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Calibration Model | Linear, weighted 1/x² |

Table 2: Accuracy and Precision